molecular formula C37H36N6O5S B2448128 2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide CAS No. 689759-66-8

2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide

Número de catálogo B2448128
Número CAS: 689759-66-8
Peso molecular: 676.79
Clave InChI: NVRBQFOTPBAAKQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound is a complex organic molecule with several functional groups. It contains a phenylpiperazine moiety, which is often found in pharmaceuticals and bioactive compounds. The quinazolinone moiety is also a common feature in many bioactive molecules .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The phenylpiperazine and quinazolinone moieties could potentially engage in π-π stacking interactions, which could influence the compound’s conformation and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the carbonyl groups could potentially undergo nucleophilic addition reactions, while the aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could enhance its solubility in polar solvents, while the aromatic rings could increase its lipophilicity .

Aplicaciones Científicas De Investigación

Quinazoline Derivatives in Antihypertensive Research

Quinazoline derivatives, related to the chemical structure , have been studied for their potential in antihypertensive treatments. However, specific compounds in this category were found to lack antihypertensive activity in preliminary pharmacological evaluations (Shiau et al., 1990).

Applications in Anti-Tubercular Therapy

Quinazoline and its derivatives have been explored for their efficacy against tuberculosis. Certain compounds have exhibited significant in vitro anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain (Maurya et al., 2013).

Antioxidant and Antimicrobial Properties

Research on similar quinazoline compounds has indicated their potential as antioxidants and antimicrobials. Some compounds have shown high activity against various bacterial strains and also exhibited significant antioxidant properties (Bassyouni et al., 2012).

Role in CDK Inhibition for Cancer Therapy

Quinazoline derivatives have been investigated for their role as cyclin-dependent kinase (CDK) inhibitors, a significant target in cancer therapy. Certain analogues demonstrated potent inhibition of CDKs, indicating their potential in cancer treatment (Mcintyre et al., 2010).

Contribution to Anti-Inflammatory and Analgesic Medications

Some quinazoline-linked compounds, particularly 1,3,4-oxadiazole derivatives, have been synthesized and evaluated for analgesic and anti-inflammatory activities. These studies have found certain compounds to be effective, suggesting their potential in pain management and inflammation treatment (Dewangan et al., 2016).

Direcciones Futuras

Future research could involve synthesizing this compound and studying its properties in more detail. Potential areas of interest could include its reactivity, its interactions with biological targets, and its potential applications in fields such as medicinal chemistry .

Propiedades

IUPAC Name

2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]-N-(pyridin-3-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H36N6O5S/c1-2-33(34(44)39-22-26-7-6-14-38-21-26)49-37-40-30-20-32-31(47-24-48-32)19-29(30)36(46)43(37)23-25-10-12-27(13-11-25)35(45)42-17-15-41(16-18-42)28-8-4-3-5-9-28/h3-14,19-21,33H,2,15-18,22-24H2,1H3,(H,39,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRBQFOTPBAAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CN=CC=C1)SC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)N6CCN(CC6)C7=CC=CC=C7)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H36N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.